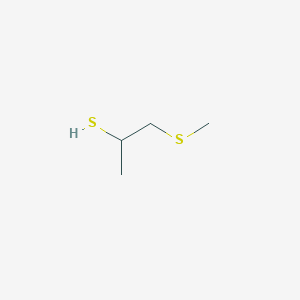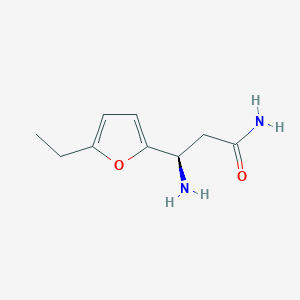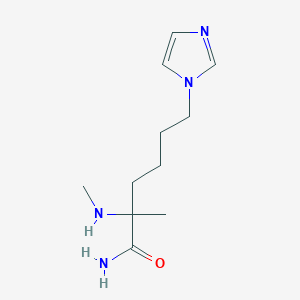
6-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide is a synthetic organic compound that features an imidazole ring, a methyl group, and a methylamino group attached to a hexanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment to Hexanamide Backbone: The imidazole ring is then attached to a hexanamide backbone through a nucleophilic substitution reaction.
Introduction of Methyl and Methylamino Groups: The methyl and methylamino groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hexanamide backbone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Reduced hexanamide derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide depends on its application:
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity.
Ligand Binding: The compound can act as a ligand, binding to specific receptors or proteins and modulating their function.
Pathways Involved: The exact pathways depend on the biological target but may involve inhibition of key enzymes or receptors involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine: Similar structure but with a phenoxy group instead of a hexanamide backbone.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains two imidazole rings attached to a pyridine ring.
Uniqueness
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hexanamide backbone and the presence of both methyl and methylamino groups make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
6-imidazol-1-yl-2-methyl-2-(methylamino)hexanamide |
InChI |
InChI=1S/C11H20N4O/c1-11(13-2,10(12)16)5-3-4-7-15-8-6-14-9-15/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16) |
Clé InChI |
STAVYHGKGLTSGE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCN1C=CN=C1)(C(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



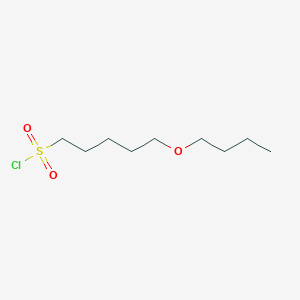
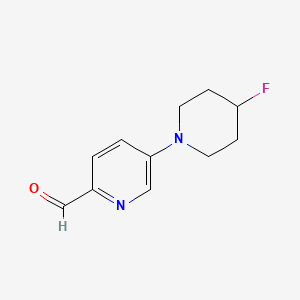

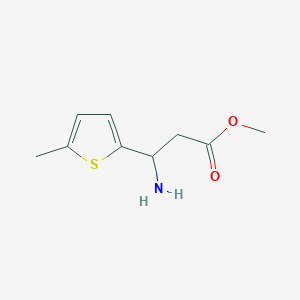
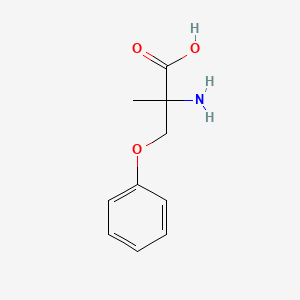
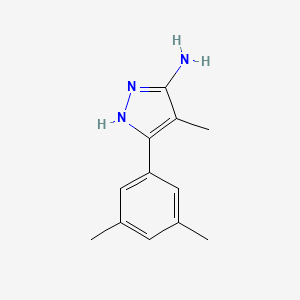

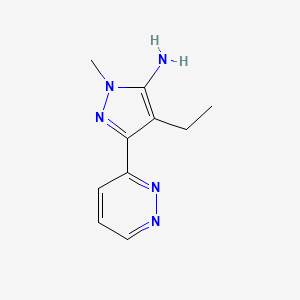

![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)
